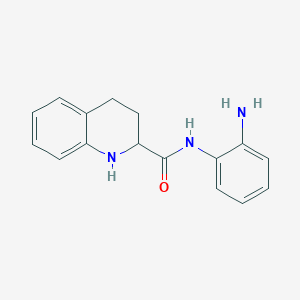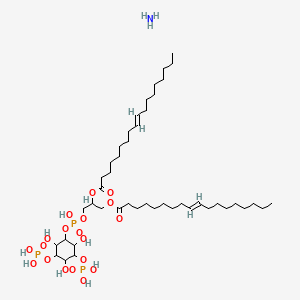
tert-Butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl group, a 2,6-dimethoxyphenyl group, and a hydroxyazetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.
Attachment of the 2,6-Dimethoxyphenyl Group: The 2,6-dimethoxyphenyl group can be attached through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the azetidine ring can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic reagents are commonly employed.
Major Products:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols, amines, and hydrocarbons.
Substitution Products: Various substituted azetidines with different functional groups.
Scientific Research Applications
Chemistry:
Ligand Synthesis: The compound can be used as a ligand in coordination chemistry to form metal complexes.
Catalysis: It can serve as a catalyst or a catalyst precursor in various organic reactions, including cross-coupling and hydrogenation reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Agriculture: It may find applications in the development of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyazetidine moiety can form hydrogen bonds and other interactions with enzymes, receptors, or other proteins, modulating their activity. The tert-butyl and 2,6-dimethoxyphenyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl 3-(2,6-dimethoxyphenyl)-2-hydroxyazetidine-1-carboxylate
- tert-Butyl 3-(2,6-dimethoxyphenyl)-3-aminoazetidine-1-carboxylate
- tert-Butyl 3-(2,6-dimethoxyphenyl)-3-methoxyazetidine-1-carboxylate
Comparison:
- Structural Differences: The presence of different functional groups (hydroxy, amino, methoxy) in similar compounds can lead to variations in their chemical reactivity and biological activity.
- Unique Properties: tert-Butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H23NO5 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
tert-butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO5/c1-15(2,3)22-14(18)17-9-16(19,10-17)13-11(20-4)7-6-8-12(13)21-5/h6-8,19H,9-10H2,1-5H3 |
InChI Key |
OKNGNIOLPLEDSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC=C2OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(3,5-Dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol](/img/structure/B12093399.png)









